molecular formula C17H16N2O3S B2776916 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide CAS No. 1421507-14-3

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2776916
CAS No.: 1421507-14-3
M. Wt: 328.39
InChI Key: AMXRQYIVCMKKFQ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound featuring a thiophene ring, a phenyl group, and an isoxazole ring

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the phenyl and thiophene groups. The final step involves the formation of the carboxamide group.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Phenyl and Thiophene Groups: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the thiophene group can be added through a Suzuki coupling reaction.

    Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors, modulating their activity and thereby influencing neurological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylacetamide: This compound shares a similar thiophene and hydroxyl group but differs in the acetamide group.

    N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: This compound is an intermediate in the synthesis of duloxetine, a well-known antidepressant.

Uniqueness

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct electronic properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-14(16-7-4-10-23-16)8-9-18-17(21)13-11-15(22-19-13)12-5-2-1-3-6-12/h1-7,10-11,14,20H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXRQYIVCMKKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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